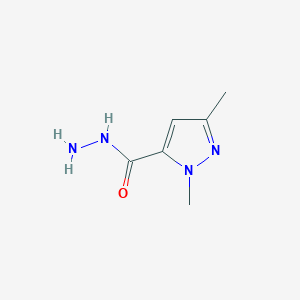

1,3-二甲基-1H-吡唑-5-碳酰肼

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1,3-Dimethyl-1H-pyrazole-5-carbohydrazide is a chemical compound with the empirical formula C6H10N4O . It is a solid substance and is part of a collection of unique chemicals provided by Sigma-Aldrich to early discovery researchers .

Synthesis Analysis

The synthesis of pyrazole compounds, including 1,3-dimethyl-1H-pyrazole-5-carbohydrazide, can be achieved through various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system .Molecular Structure Analysis

The molecular structure of 1,3-dimethyl-1H-pyrazole-5-carbohydrazide consists of a five-membered heterocyclic aromatic ring molecule comprising two nitrogen atoms at positions 1 and 2 and three carbon atoms .Physical And Chemical Properties Analysis

1,3-Dimethyl-1H-pyrazole-5-carbohydrazide is a solid substance . It has a melting point of 151-153°C and a density of 1.36±0.1 g/cm3 .科学研究应用

Medicinal Chemistry: Potential Therapeutic Agent Synthesis

1,3-Dimethyl-1H-pyrazole-5-carbohydrazide serves as a precursor in the synthesis of various therapeutic agents. Its structural framework is conducive to modifications that can lead to the development of novel drugs with potential activity against a range of diseases. For instance, derivatives of this compound have been explored for their anticancer properties, with some showing promising results in preliminary screenings .

Drug Discovery: Bioactive Molecule Development

In drug discovery, this compound’s versatility allows for the creation of libraries of bioactive molecules. These libraries can be screened against various biological targets to identify potential new drugs. The compound’s carbohydrazide group, in particular, is a key functional moiety that can interact with biological macromolecules, influencing pharmacokinetic and pharmacodynamic profiles .

Agrochemistry: Pesticide and Herbicide Formulation

The pyrazole ring present in 1,3-dimethyl-1H-pyrazole-5-carbohydrazide is a common motif in agrochemicals. It can be utilized to develop new pesticides and herbicides, offering potentially safer and more effective solutions for crop protection. Its structural adaptability allows for the optimization of interactions with specific biological targets in pests and weeds .

Coordination Chemistry: Ligand Synthesis for Metal Complexes

This compound can act as a ligand in coordination chemistry, forming complexes with various metals. These complexes can have diverse applications, including catalysis, material science, and as models for biological systems. The nitrogen atoms in the pyrazole ring can coordinate to metal centers, leading to stable and functional complexes .

Organometallic Chemistry: Catalyst Design

In organometallic chemistry, 1,3-dimethyl-1H-pyrazole-5-carbohydrazide can be used to synthesize organometallic compounds that serve as catalysts in various chemical reactions. These catalysts can enhance reaction rates, selectivity, and yields, contributing to more efficient and sustainable chemical processes .

Analytical Chemistry: Chemical Sensor Development

The compound’s ability to form complexes with metals can be exploited in the development of chemical sensors. These sensors can detect the presence of specific ions or molecules, making them useful in environmental monitoring, medical diagnostics, and industrial process control .

安全和危害

未来方向

As for future directions, pyrazoles, including 1,3-dimethyl-1H-pyrazole-5-carbohydrazide, continue to be a focus of many techniques due to their frequent use as scaffolds in the synthesis of bioactive chemicals . This suggests that there may be ongoing and future research into the development of new synthetic techniques and biological activities related to pyrazole derivatives .

作用机制

Mode of Action

Pyrazole derivatives are known to exhibit a wide spectrum of biological properties . The interaction of this compound with its targets and the resulting changes are subjects of ongoing research.

Biochemical Pathways

Pyrazole derivatives are known to interact with various biochemical pathways, but the specific pathways and downstream effects influenced by this compound require further investigation .

Result of Action

Given the diverse biological activities of pyrazole derivatives , it is plausible that this compound may have multiple effects at the molecular and cellular levels.

属性

IUPAC Name |

2,5-dimethylpyrazole-3-carbohydrazide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N4O/c1-4-3-5(6(11)8-7)10(2)9-4/h3H,7H2,1-2H3,(H,8,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNCYYXYBTYXWKZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)C(=O)NN)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30400276 |

Source

|

| Record name | 1,3-Dimethyl-1H-pyrazole-5-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30400276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3-dimethyl-1H-pyrazole-5-carbohydrazide | |

CAS RN |

89187-40-6 |

Source

|

| Record name | 1,3-Dimethyl-1H-pyrazole-5-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30400276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[4-(Thiophen-2-yl)phenyl]ethan-1-one](/img/structure/B1277843.png)

![2-Amino-1-(2,3-dihydrobenzo[1,4]dioxin-6-yl)ethanol](/img/structure/B1277852.png)

![3-Benzyl-6-oxa-3-azabicyclo[3.1.0]hexane](/img/structure/B1277865.png)